molecular formula C5H4BrFN2 B3027060 3-Bromo-6-fluoropyridin-2-amine CAS No. 1232431-41-2

3-Bromo-6-fluoropyridin-2-amine

Cat. No.: B3027060
CAS No.: 1232431-41-2
M. Wt: 191.00
InChI Key: XXBLSNSKEMYEQF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Privileged Scaffolds in Chemical Science

Pyridine and its derivatives are fundamental heterocyclic compounds that hold a special place in chemical science. wisdomlib.orgresearchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a key structural motif found in numerous natural products, including essential vitamins and alkaloids. researchgate.net This structural prevalence has made pyridine derivatives a focal point for chemists, who recognize them as "privileged scaffolds." This term reflects their ability to serve as a versatile framework for the design and synthesis of new molecules with diverse applications. researchgate.net

The significance of pyridine derivatives spans various scientific disciplines. In medicinal chemistry, they are integral to the development of new therapeutic agents, exhibiting a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. wisdomlib.orgnih.gov Their applications also extend to agriculture, where they are used in the creation of new pesticides and herbicides. wisdomlib.org Furthermore, in materials science, pyridine-containing polymers have shown potential for enhanced mechanical strength, thermal stability, and electrical conductivity. yufengchemicals.com The continuous exploration of pyridine derivatives underscores their enduring importance in advancing chemical science. sciencepublishinggroup.com

The Role of Halogen Substitution in Modulating Pyridine Reactivity and Bioactivity

The introduction of halogen atoms onto the pyridine ring profoundly influences its chemical properties and biological activity. nih.gov Halogenation can alter the electron distribution within the ring, impacting its reactivity in various chemical transformations. nih.gov For instance, the presence of electron-withdrawing halogens can make the pyridine ring more susceptible to nucleophilic attack, a reaction that is otherwise challenging for the electron-deficient pyridine system. nih.govyoutube.com This modification of reactivity is a powerful tool for synthetic chemists, enabling the construction of complex molecular architectures. nih.gov

From a biological perspective, halogen substitution can significantly enhance the bioactivity of pyridine derivatives. Halogens can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors, leading to improved binding affinity and efficacy. chemshuttle.com This principle is widely exploited in drug design to optimize the pharmacological profile of lead compounds. The strategic placement of halogens can also influence a molecule's metabolic stability and pharmacokinetic properties.

The regioselective introduction of halogens into the pyridine ring is a critical aspect of synthetic strategy. nih.gov While electrophilic aromatic substitution on pyridine typically requires harsh conditions and may lead to mixtures of isomers, modern synthetic methods have been developed to achieve greater control over the position of halogenation. nih.govchemrxiv.org These advancements have further expanded the utility of halogenated pyridines as versatile intermediates in organic synthesis. nih.gov

Overview of 3-Bromo-6-fluoropyridin-2-amine within the Context of Polyhalogenated Aminopyridines

This compound is a polyhalogenated aminopyridine that has garnered attention as a valuable building block in synthetic chemistry. Its structure incorporates a bromine atom at the 3-position, a fluorine atom at the 6-position, and an amino group at the 2-position of the pyridine ring. This specific arrangement of substituents imparts a unique set of chemical properties that make it a versatile precursor for the synthesis of more complex molecules.

The presence of two different halogen atoms offers opportunities for selective functionalization. The carbon-bromine and carbon-fluorine bonds exhibit distinct reactivities, allowing for sequential and site-specific modifications. This differential reactivity is a key advantage in the design of multi-step synthetic routes. The amino group further adds to its synthetic utility, providing a handle for a variety of chemical transformations.

Within the broader class of polyhalogenated aminopyridines, this compound serves as a prime example of a molecule with tailored reactivity for specific synthetic applications. Its use in the construction of biologically active compounds and functional materials highlights the importance of such highly substituted heterocyclic systems in modern chemical research.

Physicochemical Properties and Spectroscopic Elucidation

The unique arrangement of atoms in this compound gives rise to a specific set of physicochemical and spectroscopic characteristics. A thorough understanding of these properties is crucial for its application in chemical synthesis.

Structural and Molecular Data

The structural and molecular details of this compound are fundamental to its chemical identity.

PropertyValue
Molecular Formula C5H4BrFN2
Molecular Weight 191.003 g/mol synquestlabs.com
CAS Number 1232431-41-2 synquestlabs.com
Appearance Light yellow solid nordmann.global
SMILES C1=CC(=NC(=C1Br)N)F uni.lu
InChI InChI=1S/C5H4BrFN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) uni.lu

Spectroscopic Data

1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule. For a compound like this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. One would expect to see distinct signals for the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the adjacent bromine, fluorine, and amino substituents. For instance, the ¹H NMR spectrum of the related compound 2-Bromo-6-methylaminopyridine shows a triplet peak around 7.24 ppm for the para-proton on the pyridine ring. georgiasouthern.edu

13C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, one would anticipate five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached halogens and the amino group. For example, in the related 2-Bromo-6-ethylaminopyridine, the carbon signals appear at chemical shifts of 158.94, 139.67, 127.14, 115.60, and 104.17 ppm. georgiasouthern.edu

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Predicted collision cross section values can also be calculated for different adducts of the molecule. uni.lu

Synthesis and Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility as a synthetic building block.

Synthetic Methodologies

The preparation of fluorinated pyridine compounds often involves multi-step synthetic routes. One common strategy involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction to introduce a halogen. For instance, a method for preparing fluoropyridine compounds involves the reaction of an aminopyridine with anhydrous hydrogen fluoride (B91410). google.com The synthesis of this compound likely involves a sequence of bromination, fluorination, and amination reactions on a pyridine precursor, though a specific, detailed synthesis for this exact compound is not provided in the search results. A related synthesis of 2-bromo-3-fluoro-6-picoline starts with 3-amino-6-picoline. google.com Another method describes the synthesis of 3-fluoropyridines through the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia (B1221849). acs.org

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups: the bromo, fluoro, and amino substituents. The presence of two different halogens allows for selective reactions at different positions on the pyridine ring.

Suzuki Coupling Reactions

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org The bromine atom at the 3-position of this compound is well-suited for participating in Suzuki coupling reactions. This allows for the introduction of a wide variety of aryl and vinyl groups at this position, providing a powerful method for elaborating the molecular structure. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The regioselectivity of Suzuki-Miyaura cross-coupling reactions on polyhalogenated pyridines has been studied, demonstrating the ability to control which halogen is substituted. beilstein-journals.orgnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a cornerstone of modern synthetic organic chemistry for the construction of arylamines. researchgate.net The bromine atom of this compound can undergo Buchwald-Hartwig amination to introduce a new amino substituent at the 3-position. This reaction has been successfully applied to a wide range of substrates, including bromopyridines and even unprotected halotryptophans. researchgate.netchemspider.comdiva-portal.org The development of various generations of catalyst systems has expanded the scope of this transformation to include a broad array of amines and aryl halides under increasingly mild conditions. wikipedia.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. youtube.com The fluorine atom at the 6-position of this compound is particularly susceptible to SNAr reactions. This is because fluorine is a good leaving group in this context, and its position is activated by the electron-withdrawing nitrogen atom in the ring. nih.gov This allows for the selective replacement of the fluorine atom with various nucleophiles, such as amines, alkoxides, and thiolates, while leaving the bromine atom intact for subsequent transformations like Suzuki or Buchwald-Hartwig couplings. quimicaorganica.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.org

Applications in Contemporary Research

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of compounds with important applications in medicinal chemistry and materials science.

Role in Medicinal Chemistry

Halogenated aminopyridines are prominent scaffolds in the design of new therapeutic agents. Derivatives of this compound can be synthesized to target a variety of biological pathways. For example, related fluorinated and brominated isoquinoline (B145761) amines have been used as key intermediates in the development of kinase inhibitors for the treatment of inflammatory diseases. chemshuttle.com The bromine and fluorine substituents can form crucial hydrogen bonds with the hinge region of kinases. chemshuttle.com Furthermore, derivatives of similar structures have been explored as agents that modulate adenosine (B11128) receptors, with potential applications in neuropharmacology. chemshuttle.com The ability to systematically modify the structure of this compound through reactions like Suzuki coupling and Buchwald-Hartwig amination allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, a critical step in drug discovery.

Applications in Materials Science

The unique electronic properties of halogenated aminopyridines also make them attractive for applications in materials science. The electron-rich nature of the amino group, combined with the tunable electronic properties afforded by the halogen substituents, makes derivatives of this compound suitable for use in organic electronic devices. For instance, related compounds have been investigated as hole-transporting materials in organic light-emitting diodes (OLEDs). chemshuttle.com By incorporating these molecules into OLED devices, researchers have been able to improve charge injection efficiencies. chemshuttle.com The ability to create extended conjugated systems through cross-coupling reactions on the this compound scaffold is particularly valuable for developing new materials with tailored optical and electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBLSNSKEMYEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704626
Record name 3-Bromo-6-fluoropyridin-2-amine
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Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232431-41-2
Record name 3-Bromo-6-fluoro-2-pyridinamine
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Record name 3-Bromo-6-fluoropyridin-2-amine
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Record name 3-bromo-6-fluoropyridin-2-amine
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Synthetic Methodologies for 3 Bromo 6 Fluoropyridin 2 Amine and Its Analogs

Established Synthetic Routes to the 3-Bromo-6-fluoropyridin-2-amine Core Structure

The synthesis of this compound is typically achieved through carefully orchestrated multi-step reaction sequences that leverage readily available pyridine (B92270) precursors. These routes often involve a combination of selective halogenation and amination reactions to introduce the desired functionalities at specific positions on the pyridine ring.

Multi-Step Reaction Sequences from Readily Available Precursors

A common strategy for the synthesis of polysubstituted pyridines, including analogs of this compound, involves the sequential modification of simple and commercially available pyridine derivatives. For instance, a plausible route can be extrapolated from the synthesis of structurally similar compounds like 2-bromo-3-fluoro-6-picoline, as detailed in patent literature. google.com This approach would typically commence with a readily available aminopyridine or chloropyridine.

One such conceptual pathway could start from 2-amino-6-chloropyridine. The synthesis would proceed through the following key transformations:

Diazotization and Fluorination (Balz-Schiemann Reaction): The amino group of the starting material can be converted to a diazonium salt, which is then subjected to a fluorinating agent, such as fluoroboric acid, to introduce the fluorine atom at the 6-position.

Bromination: The resulting 2-amino-6-fluoropyridine (B74216) can then be selectively brominated at the 3-position.

Final Product: This sequence would yield the target molecule, this compound.

An alternative starting point could be 2,6-dichloropyridine, which would first undergo selective amination at the 2-position, followed by fluorination and bromination steps. The choice of the initial precursor often depends on its commercial availability and the desired regioselectivity of the subsequent reactions. A patent for the preparation of fluoropyridine compounds outlines a method involving the bromination and subsequent fluorination of aminopicolines, which provides a solid basis for these multi-step approaches. google.com

Selective Bromination and Fluorination Strategies on Aminopyridine Substrates

The regioselective introduction of halogen atoms onto the pyridine ring is a critical aspect of synthesizing this compound. The directing effects of the existing substituents, particularly the amino group, play a pivotal role in determining the position of the incoming halogen.

Selective Bromination: The bromination of aminopyridine substrates is a well-established transformation. N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of aromatic amines. organic-chemistry.org For the synthesis of this compound, the bromination of 2-amino-6-fluoropyridine would be a key step. The amino group at the C2 position strongly activates the pyridine ring towards electrophilic substitution, directing the incoming bromine atom to the ortho (C3) and para (C5) positions. Careful control of reaction conditions, such as solvent and temperature, is often necessary to achieve high selectivity for the desired 3-bromo isomer. Research has shown that the reaction of various heterocycles with NBS can lead to either side-chain or ring bromination, highlighting the importance of optimizing reaction parameters. researchgate.net

Selective Fluorination: The introduction of a fluorine atom often utilizes different strategies. While direct fluorination can be challenging, methods involving diazotization of an amino group followed by a Balz-Schiemann reaction are common. google.com More modern approaches involve the use of specialized fluorinating agents. For instance, a method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines using silver(II) fluoride (B91410) has been reported. rsc.org

The following table summarizes representative conditions for selective halogenation on pyridine substrates:

Starting MaterialReagentProductYield (%)Reference
2-Aminopyridine (B139424)Bromine in Acetic Acid2-Amino-3-bromopyridine- chemicalbook.com
2-Amino-6-methylpyridineN-Bromosuccinimide2-Amino-3-bromo-6-methylpyridine- researchgate.net
2-Methoxy-5-aminopyridineNitrite, Fluorinating Agent2-Methoxy-5-fluoropyridine- google.com

Amination of Halogenated Pyridine Intermediates

The final step in many synthetic routes to this compound involves the introduction of the amino group. This is typically achieved through the amination of a suitably halogenated pyridine precursor, such as 3-bromo-2,6-difluoropyridine (B1289813) or 3-bromo-2-chloro-6-fluoropyridine.

The reaction of dihalogenated pyridines with an ammonia (B1221849) source, such as aqueous ammonia or a protected amine followed by deprotection, can lead to the formation of the corresponding aminopyridine. researchgate.net The regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction is influenced by the nature and position of the halogen atoms. Fluorine atoms are generally more susceptible to nucleophilic displacement than bromine or chlorine atoms in activated pyridine systems.

For example, the reaction of 2,6-dibromopyridine (B144722) with alkylamines has been shown to produce 2-bromo-6-alkylaminopyridines. georgiasouthern.edu Similarly, the amination of 2-bromo-6-fluoropyridine (B132718) can yield 2-amino-6-bromopyridine. chemicalbook.com In the context of synthesizing the target molecule, the amination of 3-bromo-2,6-difluoropyridine would be expected to favor the displacement of the fluorine atom at the 2-position due to the activating effect of the pyridine nitrogen and the bromine at the 3-position. The amination of isomeric dibromopyridines with potassium amide in liquid ammonia has also been studied, providing insights into the reaction mechanisms which can involve pyridyne intermediates. researchgate.net

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Metal-Free Catalysis for Carbon-Nitrogen Bond Formation

A key transformation in the synthesis of this compound is the formation of the carbon-nitrogen bond during the amination step. While traditional methods often rely on metal catalysts, such as palladium or copper, there is a growing interest in developing metal-free alternatives to avoid issues related to catalyst cost, toxicity, and removal from the final product.

Recent research has demonstrated the potential of metal-free methods for C-N bond formation. For instance, transition-metal-free amination of aryl boronic acids and their derivatives has been reported. organic-chemistry.org Furthermore, the use of organic azides as a nitrogen source in transition-metal-catalyzed C-H amination presents a milder and more atom-economical approach. nih.gov While not yet specifically reported for this compound, the development of metal-free transamidation of enaminones offers a promising avenue for the synthesis of enamides, which can be precursors to aminopyridines. nih.gov

Environmentally Benign Reaction Conditions and Solvent Selection

The principles of green chemistry also emphasize the use of environmentally friendly reaction conditions and solvents. This includes the development of solvent-free reactions and the use of continuous flow chemistry.

Solvent-Free Synthesis: The synthesis of pyridine derivatives through one-pot multicomponent reactions under solvent-free conditions or in green solvents like ethanol (B145695) has been reported. nih.govtandfonline.com These methods offer advantages such as reduced waste, simplified work-up procedures, and often shorter reaction times. A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrates the feasibility of conducting complex transformations in the absence of traditional organic solvents. rsc.orgrsc.org

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for improving the safety, efficiency, and scalability of chemical processes. sioc-journal.cn The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and selectivities. The synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor has been demonstrated, showcasing the potential of this technology for the production of heterocyclic compounds. researchgate.net The application of flow chemistry to halogenation and amination reactions could significantly enhance the synthesis of this compound, particularly for large-scale production. vcu.eduacs.org

The following table highlights some green chemistry approaches applicable to pyridine synthesis:

Green ApproachReactionConditionsAdvantagesReference
Solvent-Free SynthesisOne-pot, three-component synthesis of 2,4,6-triarylpyridinesZSM-5 catalyst, solvent-freeHigh yield, reusable catalyst, easy workup tandfonline.com
Green SolventOne-pot, four-component reaction for pyridine synthesisEthanol, microwave irradiationExcellent yield, short reaction time, reduced pollution nih.govacs.org
Flow ChemistryBohlmann–Rahtz pyridine synthesisContinuous flow microwave reactorContinuous processing, good yield, single regioisomer researchgate.net

Photoredox-Mediated Synthetic Pathways to Fluorinated Pyridines

The synthesis of fluorinated pyridines has been significantly advanced by the advent of photoredox catalysis. mdpi.com This approach utilizes visible light to initiate chemical transformations under mild conditions, offering a high degree of functional group tolerance. mdpi.com One notable method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation. nih.govorganic-chemistry.orgacs.org This reaction is followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to construct the pyridine ring. nih.govorganic-chemistry.orgacs.org

The efficiency of this process is enhanced by the use of dimethylformamide (DMF) as a solvent and the addition of triphenylphosphine, leading to yields of up to 99%. organic-chemistry.org The versatility of this method allows for the use of various ketone and iodide substrates. organic-chemistry.org Mechanistically, the process is initiated by the generation of radicals, which then add to the enol ethers. Subsequent oxidation forms diketones that condense with ammonia to yield the fluorinated pyridines. organic-chemistry.org

Another innovative approach in this domain is the direct C-H amination of arenes and heteroarenes using photoredox catalysis. acs.orgnih.govyoutube.comresearchgate.net Systems leveraging acridine (B1665455) derivatives in combination with Lewis acids can form potent photooxidants that facilitate the C-H amination of a variety of arenes, including electron-deficient heteroarenes like pyridines, upon irradiation with visible light. nih.govablesci.com Furthermore, a novel and robust method employing the strongly oxidizing photocatalyst HATCN (1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile) enables the defluorinative amination of fluoroarenes under mild conditions, a transformation that was challenging with previous photocatalytic systems. acs.org

MethodKey Reagents & ConditionsAdvantagesMechanistic Feature
Coupling of α,α-difluoro-β-iodoketones and silyl enol ethersfac-Ir(ppy)₃ catalyst, blue LED, ammonium acetate, DMFHigh yields (up to 99%), versatile substrates, one-pot procedureRadical addition followed by condensation
Direct C-H AminationAcridine/Lewis acid photocatalyst, visible lightHigh functional group tolerance, mild conditionsFormation of potent photooxidants
Defluorinative AminationHATCN photocatalyst, visible lightEffective for unreactive fluoroarenes, mild conditionsInvolvement of multiple stable redox states of the photocatalyst

Chemo- and Regioselective Synthesis Considerations for this compound

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted pyridines like this compound. The precise placement of the bromo, fluoro, and amino groups on the pyridine ring requires careful control over the reaction conditions and the choice of synthetic strategy.

One of the key strategies involves a tandem [3+2] heteroannulation approach, which combines two mechanistically distinct bond-forming processes. nih.gov This method, while demonstrated for carbazole (B46965) synthesis, provides a framework for modular synthesis where understanding the molecular factors that control chemo- and regioselectivity is paramount. nih.gov For the synthesis of a molecule like this compound, this would involve the sequential and controlled introduction of the substituents.

The synthesis of related brominated aminopyridines often involves high-pressure and high-temperature conditions to drive the amination of dibromopyridines. georgiasouthern.edugeorgiasouthern.edu For instance, the synthesis of 2-Bromo-6-methylaminopyridine from 2,6-Dibromopyridine highlights the challenges in controlling the degree of substitution. georgiasouthern.edugeorgiasouthern.edu

A patent for the preparation of fluoropyridine compounds describes a bromination technique that avoids the use of elemental bromine, thus reducing environmental impact. google.com This process involves the reaction of an aminopyridine with a mixture of sodium bromide and sodium bromate (B103136) in an aqueous solution. google.com Subsequent steps, such as a diazotization reaction in anhydrous hydrogen fluoride, are then used to introduce the fluorine atom. google.com The regioselectivity of these steps is crucial for obtaining the desired isomer.

Scalability and Industrial Production Protocols for this compound

The transition from laboratory-scale synthesis to scalable industrial production of this compound necessitates the development of robust, efficient, and environmentally conscious protocols. Key considerations for industrial production include reaction yield, process safety, and waste reduction.

A patented method for preparing 2-bromo-6-fluoroaniline, a structurally related compound, highlights strategies applicable to the industrial synthesis of this compound. wipo.int This process utilizes a one-pot reaction in sulfuric acid, which simplifies post-treatment steps and minimizes wastewater discharge. wipo.int Furthermore, the use of anisole (B1667542) as a solvent in a subsequent desulfonation step significantly lowers the reaction temperature from 200°C to 50-60°C, thereby reducing energy consumption. wipo.int

Process StepKey Industrial ConsiderationExample from Related Syntheses
BrominationAvoidance of hazardous reagents (e.g., elemental bromine)Use of sodium bromide/sodium bromate mixture google.com
FluorinationUse of specialized equipment for corrosive reagentsTetrafluoroethylene-lined vexed tank google.com
Overall ProcessMinimization of waste and energy consumptionOne-pot reactions and lower reaction temperatures wipo.int
YieldMaximization of product output for economic feasibilityIndividual step yields exceeding 80% google.com

Chemical Reactivity and Derivatization of 3 Bromo 6 Fluoropyridin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring, being electron-deficient compared to benzene, generally exhibits lower reactivity towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.org Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups. uoanbar.edu.iqyoutube.comquimicaorganica.org The presence of the amino, bromo, and fluoro substituents on the 3-Bromo-6-fluoropyridin-2-amine molecule further modulates this inherent reactivity.

Differential Reactivity of Bromine and Fluorine Substituents

In nucleophilic aromatic substitution (SNAr) reactions, the nature of the halogen atom significantly influences the reaction rate. For halopyridines, the reactivity order can vary depending on the nucleophile and reaction conditions. sci-hub.se Generally, in SNAr reactions where the attack of the nucleophile is the rate-determining step, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, leading to a faster reaction compared to other halogens. sci-hub.semasterorganicchemistry.com Therefore, in this compound, the fluorine atom at the 6-position is generally more susceptible to nucleophilic displacement than the bromine atom at the 3-position.

However, in cases where the departure of the leaving group is the rate-determining step, the C-F bond strength can make fluoride (B91410) a poorer leaving group compared to bromide. sci-hub.se The relative reactivity of 2-halopyridines towards sulfur nucleophiles has been shown to decrease in the order of I > Br > Cl > F. sci-hub.se In contrast, with an oxygen nucleophile like benzyl (B1604629) alcohol, the reactivity order is F > Cl > Br > I, suggesting that a charge-controlled reaction occurs with a charge-localized nucleophile. sci-hub.se

Influence of the Amino Group on Ring Activation and Directivity

The amino group at the 2-position is a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density to the pyridine ring through resonance. quora.com This increased electron density can help to overcome the inherent unreactivity of the pyridine ring towards electrophiles. libretexts.orgyoutube.com In acidic media, however, the nitrogen of the amino group can be protonated, which would change its directing effect. chemicalforums.com

For electrophilic substitution on aminopyridines, the incoming electrophile is typically directed to the positions ortho and para to the amino group. In the case of 2-aminopyridine (B139424), this would be the 3- and 5-positions. youtube.com Therefore, in this compound, the presence of the bromine atom at the 3-position would likely direct further electrophilic substitution to the 5-position.

Cross-Coupling Reactions Utilizing this compound

The halogen substituents on this compound, particularly the bromine atom, serve as excellent handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for significant molecular diversification.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. libretexts.org The reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. libretexts.org In the context of this compound, the bromine atom at the 3-position is the primary site for this transformation. Regioselective Suzuki-Miyaura cross-coupling reactions have been successfully performed on various bromopyridine derivatives. beilstein-journals.orgnih.gov

The general scheme for a Suzuki-Miyaura reaction involves the coupling of an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst and a base.

General Scheme of Suzuki-Miyaura Coupling
Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic AcidPd(PPh₃)₄Na₂CO₃3-Aryl-6-fluoropyridin-2-amine
This compoundVinylboronic AcidPd(dppf)Cl₂K₃PO₄3-Vinyl-6-fluoropyridin-2-amine

This table represents a generalized and hypothetical application of the Suzuki-Miyaura reaction to the specified compound based on established principles of this reaction type.

Heck and Sonogashira Coupling Reactions

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes. The Sonogashira coupling, on the other hand, involves the reaction of aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Both reactions are expected to proceed at the C-Br bond of this compound.

The Sonogashira reaction is particularly useful for the synthesis of arylalkynes and is carried out under mild conditions. wikipedia.org A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes demonstrated the feasibility of this reaction on a similarly substituted pyridine ring. soton.ac.uk The reaction was carried out using a Pd(PPh₃)₄ catalyst and a CuI co-catalyst in a mixture of THF and triethylamine. soton.ac.uk

Illustrative Conditions for Sonogashira Coupling
Aryl HalideAlkyneCatalyst SystemBase/Solvent
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄, CuITHF/Et₃N

This table is based on a reported reaction for a similar compound and illustrates potential conditions. soton.ac.uk

Carbon-Nitrogen Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.gov This reaction is a powerful method for the synthesis of arylamines. The bromine atom at the 3-position of this compound can be readily displaced by a variety of amines under Buchwald-Hartwig conditions. Studies have shown the successful amination of bromopyridines with various amines using palladium catalysts with specialized phosphine (B1218219) ligands. chemspider.comresearchgate.net

Representative Buchwald-Hartwig Amination Conditions
Aryl HalideAmineCatalystLigandBase
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOBuᵗ

This table shows representative conditions for a Buchwald-Hartwig amination of a substituted bromopyridine. chemspider.com

Oxidation and Reduction Transformations of this compound

The functional groups of this compound can undergo various oxidation and reduction reactions. The primary amino group can be oxidized, for example, using sodium perborate (B1237305) tetrahydrate in acetic acid to form the corresponding nitro compound. mdpi.com This transformation is a key step in some synthetic routes, as the nitro group can subsequently be reduced or used as a directing group.

Conversely, the bromo substituent can be removed via reductive dehalogenation using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents. This would yield 6-fluoropyridin-2-amine, providing a route to derivatives lacking the bromine atom.

A patent describes a process where a 2-methoxy-5-aminopyridine is converted to 2-methoxy-5-fluoropyridine via a diazotization reaction followed by treatment with a fluorination reagent. google.com A subsequent bromination step yields 2-methoxy-3-bromo-5-fluoropyridine. google.com This highlights the possibility of manipulating the amino group through diazotization to introduce other functionalities.

Functionalization of the Exocyclic Amine Group

The exocyclic primary amine of this compound is a key site for derivatization. It can readily undergo standard amine reactions such as acylation, alkylation, and sulfonylation. For example, reaction with acid chlorides or anhydrides in the presence of a base would yield the corresponding amides.

Alkylation of the amine can also be achieved. For instance, the synthesis of 2-Bromo-6-methylaminopyridine has been accomplished by reacting 2,6-Dibromopyridine (B144722) with methylamine (B109427) under high temperature and pressure. georgiasouthern.edugeorgiasouthern.edu A similar nucleophilic substitution approach could potentially be applied, or more direct alkylation on the amine of the title compound could be performed. The resulting secondary amine could then be used in further synthetic manipulations, such as the construction of complex ligands. georgiasouthern.edu

Advanced Applications in Organic Synthesis and Materials Science

3-Bromo-6-fluoropyridin-2-amine as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the distinct reactivity of its functional groups. The bromine atom at the 3-position provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The fluorine atom at the 6-position influences the electronic properties of the pyridine (B92270) ring and can also serve as a site for nucleophilic aromatic substitution under specific conditions. Furthermore, the amino group at the 2-position can be readily acylated, alkylated, or used as a directing group in subsequent transformations.

This trifecta of reactive sites enables a modular approach to the synthesis of highly substituted pyridine derivatives, which are key scaffolds in many biologically active compounds and functional materials. For instance, the related compound, 3-Amino-2-bromo-6-fluoropyridine, is recognized as a crucial intermediate in the synthesis of kinase inhibitors, highlighting the importance of the bromo-aminopyridine core in medicinal chemistry. google.com The strategic placement of the bromine and amino groups allows for the sequential introduction of different molecular fragments, facilitating the construction of complex molecules with precise structural control.

Application in the Construction of Complex Organic Architectures

The unique reactivity of this compound and its analogs makes them valuable tools for the construction of intricate organic architectures. Research has demonstrated the use of similar 2-bromo-6-alkylaminopyridines in the synthesis of ligands for extended metal atom chains (EMACs). georgiasouthern.edu These complex structures, which feature a linear chain of metal atoms, exhibit unique magnetic and electronic properties. The synthesis of such ligands often involves the reaction of a di-brominated pyridine with an amine, followed by further functionalization. This highlights the potential of this compound to serve as a precursor for novel ligands capable of stabilizing unique metal complexes.

The ability to selectively functionalize the different positions of the pyridine ring in this compound allows for the creation of multi-functional molecules with defined three-dimensional structures. This is particularly relevant in the design of molecules for applications in catalysis, molecular recognition, and supramolecular chemistry, where precise control over the spatial arrangement of functional groups is paramount.

Contributions to Material Science and Advanced Materials Development

While the primary applications of this compound appear to be centered on its role as a synthetic intermediate in medicinal chemistry, its structural features suggest potential contributions to the field of materials science. The incorporation of fluorinated pyridine moieties into organic materials can enhance their thermal stability, oxidative resistance, and electronic properties.

The development of organic light-emitting diodes (OLEDs) relies on the design of novel organic materials with specific photophysical and electronic properties. While direct applications of this compound in commercially available OLEDs are not extensively documented in public literature, its potential as a building block for such materials is noteworthy. The pyridine core is a common component in electron-transporting and emissive materials used in OLEDs. The presence of a fluorine atom can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which can facilitate electron injection and transport.

Furthermore, the bromo- and amino- functionalities provide synthetic handles to incorporate this fluorinated pyridine unit into larger conjugated systems, which are the cornerstone of OLED materials. Through cross-coupling reactions at the bromine site and derivatization of the amino group, it is conceivable to construct novel emitters or host materials with tailored electronic properties. However, specific research detailing the synthesis and characterization of OLED materials derived from this compound is not yet widely available.

The synthesis of functional polymers with tailored properties is a significant area of materials science. The bifunctional nature of this compound makes it a potential monomer or functionalizing agent in polymer synthesis. The amino group can be used to introduce the fluorinated pyridine moiety into a polymer backbone through reactions like polycondensation or as a pendant group through post-polymerization modification.

The incorporation of fluorinated pyridines into polymers can impart desirable properties such as increased thermal stability, chemical resistance, and specific surface properties. These attributes are beneficial for applications in high-performance coatings, membranes, and specialty plastics. While the direct use of this compound in specific polymer formulations is not extensively reported, its structural motifs are found in various functional polymers. The development of amine-functional polymers is an active area of research, and building blocks like this compound could offer a route to novel materials with advanced properties. google.com

Pharmacological and Biological Significance of 3 Bromo 6 Fluoropyridin 2 Amine Derivatives

Scaffold Design in Contemporary Medicinal Chemistry and Drug Discovery

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. The pyridine (B92270) ring system, a key component of 3-Bromo-6-fluoropyridin-2-amine, is considered an attractive scaffold due to its presence in various natural and synthetic compounds with diverse biological profiles. nih.gov The strategic modification of this scaffold allows for the creation of compound libraries with enhanced structural diversity and physicochemical properties, leading to the development of potent and safe bioactive compounds. nih.gov

The process of scaffold-based drug design often involves an iterative approach that begins with the screening of low-affinity compounds. lbl.gov High-throughput cocrystallography is then employed to elucidate the molecular interactions between the compound and its target. lbl.gov This structural information guides the design of new derivatives with improved potency and selectivity. This methodology has been successfully used to develop potent inhibitors for enzymes like phosphodiesterases. lbl.gov

The chromenopyridine scaffold, which can be synthesized from pyridine derivatives, is another example of a privileged platform in drug design, exhibiting a broad spectrum of biological properties. nih.gov The synthesis of such scaffolds often involves multi-component reactions, highlighting the versatility of starting materials like this compound in generating complex molecular architectures. nih.gov

Antimicrobial and Antifungal Activities of Derivatives

Derivatives of 2-aminopyrimidine (B69317), structurally related to 2-aminopyridine (B139424), have been synthesized and evaluated for their antimicrobial and antifungal activities. A series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds were synthesized and screened for their antimicrobial activity using the tube dilution method. nih.gov Several of these compounds demonstrated significant potency against selected microbial species. nih.gov

Anticancer and Antineoplastic Potential of Synthesized Analogs

The 2-aminopyridine and related 2-aminopyrimidine moieties are important pharmacophores in the design of potential anticancer agents. For instance, a series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds were synthesized and evaluated for their antiproliferative activity against the human colorectal cancer cell line HCT116. nih.gov Compounds k8 and k14 from this series displayed potent anticancer activity. nih.gov Molecular docking studies suggested that these compounds interact with cyclin-dependent kinase 8 (CDK8), indicating their potential as leads for the rational design of new anticancer drugs. nih.gov

Furthermore, analogues of the well-known anticancer drug methotrexate, incorporating a tripeptide side chain, have been synthesized from 2,4-diamino-6-(chloromethyl)pteridine. nih.gov One such analogue, N-[N-[4-[2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]glycyl-DL-aspartic acid, showed moderate activity against L1210 murine leukemia and W256 carcinosarcoma. nih.gov

Enzyme Inhibition and Receptor Modulation by this compound-Based Compounds

Modulation of Voltage-Gated Potassium Channels by Aminopyridine Class Compounds

Aminopyridine-based compounds are recognized as broad-spectrum inhibitors of voltage-gated potassium (Kv) channels. nih.gov 4-aminopyridine (B3432731) (4-AP), a well-studied example, blocks most Kv1-Kv4 channel subtypes. nih.gov It is used therapeutically to improve impulse conduction in damaged nerve fibers in conditions like multiple sclerosis by blocking Kv1.1 and Kv1.2 channels. biorxiv.org

The mechanism of action of 4-AP involves blocking the open state of the K+ channel from the intracellular side of the membrane. nih.gov The drug, a weak base, is thought to cross the cell membrane in its non-ionized form and act in its ionized form from within the cell. nih.gov Interestingly, while 4-AP is a broad inhibitor, it has been shown to enhance Kv7.4 currents, which are important regulators of vascular tone. nih.gov This highlights the complex and sometimes paradoxical effects that aminopyridine derivatives can have on different subtypes of ion channels.

Compound Channel Target Effect Significance
4-Aminopyridine (4-AP)Kv1-Kv4 channelsInhibitionBroad-spectrum Kv channel blocker nih.gov
4-Aminopyridine (4-AP)Kv1.1, Kv1.2InhibitionImproves nerve impulse conduction biorxiv.org
4-Aminopyridine (4-AP)Delayed rectifier K+ channels (lymphocytes)Blocks open state from intracellular sideElucidates mechanism of action nih.gov
4-Aminopyridine (4-AP)Kv7.4 channelsEnhancementPotential for modulating vascular tone nih.gov

Dopamine (B1211576)/Serotonin (B10506) Receptor Agonism/Antagonism (Related Structural Motifs)

Structural motifs related to aminopyridines are found in compounds that interact with dopamine and serotonin receptors, which are key targets in the treatment of central nervous system disorders. The antipsychotic agent clozapine, for example, is a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors. nih.gov This dual antagonism is the basis of the serotonin-dopamine antagonist (SDA) concept for antipsychotic drugs, which aims for a broader spectrum of activity and reduced side effects. nih.gov

The activation of dopamine receptors is linked to the interaction between specific amino acid residues, such as W6.48 and I3.40. nih.gov Agonists tend to bind to the upper half of the receptor, facilitating this interaction, while antagonists often insert deeper into the binding pocket, preventing it. nih.gov

Stimulation of the serotonin 1A (5-HT1A) receptor can produce antidepressant and anxiolytic effects. youtube.com Interestingly, both agonists and antagonists of this receptor can exhibit antidepressant properties, highlighting the complexity of serotonergic pharmacology. youtube.com This can be partly explained by the existence of presynaptic autoreceptors and the phenomenon of biased agonism, where different molecules binding to the same receptor can trigger distinct downstream signaling pathways. youtube.com

Phosphodiesterase Inhibition Studies

Substituted aminopyridines have been identified as potent and selective inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in inflammation. nih.gov By replacing a metabolically susceptible part of an existing PDE4 inhibitor with a substituted aminopyridine residue, researchers have developed new compounds with improved pharmacokinetic profiles. nih.gov One such derivative demonstrated good PDE4 inhibitory activity and was effective in animal models of bronchoconstriction. nih.gov

The design of PDE inhibitors often focuses on creating molecules that can interact with key residues in the enzyme's active site. For example, in the design of new PDE5 inhibitors, the amide functionality is considered an important pharmacophore. mdpi.com

Compound Enzyme Target Activity Key Finding
Substituted aminopyridine derivative (-)-3nPDE4IC50 (HWB-TNFα) = 0.12 µMImproved pharmacokinetic profile over parent compound nih.gov
Pyrazole carboxylic ester derivativesPDE4B/PDE4D4,000-fold increase in potencySuccessful scaffold-based drug design lbl.gov
2-phenylpyrimidine derivative 21PDE4BIC50 = 5.5 nMHigh inhibitory activity nih.gov
Isocoumarin-based derivative 32PDE4BIC50 = 0.43 µMModerate inhibitory affinity nih.gov
Sulfonyl hydrazone derivative LASSBio-1632 (35)PDE4A, PDE4DIC50 = 0.5 µM, 0.7 µMOptimization of a prototype inhibitor nih.gov

Computational and Spectroscopic Characterization of 3 Bromo 6 Fluoropyridin 2 Amine and Its Modified Structures

Theoretical Investigations of Electronic Structure and Reactivity Profiles

Currently, there is a notable absence of specific, in-depth theoretical investigations into the electronic structure and reactivity profiles of 3-bromo-6-fluoropyridin-2-amine in publicly accessible scientific literature. However, based on its molecular structure, we can infer certain characteristics.

The electronic properties of this compound are dictated by the interplay of its constituent atoms and their arrangement on the pyridine (B92270) ring. The pyridine ring itself is an electron-deficient aromatic system. This deficiency is further modulated by the electronic effects of the substituents: the amino (-NH2) group, the bromine (-Br) atom, and the fluorine (-F) atom.

The amino group at the 2-position is a strong electron-donating group through resonance, which would increase the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the halogen atoms, bromine and fluorine, are electron-withdrawing through their inductive effects due to their high electronegativity. Fluorine is more electronegative than bromine and would exert a stronger inductive pull. However, halogens can also exhibit a weaker electron-donating resonance effect.

Molecular Docking and Simulation Studies for Ligand-Receptor Interactions

Specific molecular docking and simulation studies for this compound are not extensively reported in the available literature. However, the structural motif of aminopyridine is a common scaffold in medicinal chemistry, and derivatives of this compound are likely to be investigated as ligands for various biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a molecule like this compound, docking studies would be instrumental in understanding its potential interactions with the active site of a protein. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The halogen substituents can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Molecular dynamics simulations could further be employed to study the stability of the ligand-receptor complex over time, providing insights into the conformational changes and the energetics of the binding process. While no specific studies are available for this exact compound, research on structurally related molecules, such as 3-methoxy flavone (B191248) derivatives, demonstrates the utility of these computational methods in drug design and discovery. uni.lu

Advanced Analytical Techniques for Reaction Monitoring and Product Elucidation

The characterization of this compound and its modified structures relies on a suite of advanced analytical techniques. These methods are crucial for confirming the identity and purity of the compound, as well as for monitoring the progress of reactions involving it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons on the pyridine ring would appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the adjacent substituents. The fluorine atom would cause splitting of the signals of nearby protons (H-F coupling). The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the attached substituents. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbons adjacent to the fluorine atom would show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

¹⁹F NMR: The fluorine NMR spectrum would provide information about the chemical environment of the fluorine atom. For this compound, a single signal would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to a pyridine ring. Coupling to nearby protons would result in a fine structure for this signal.

A summary of predicted NMR data is presented in the table below.

NucleusPredicted Chemical Shift Range (ppm)Predicted Multiplicity and Coupling
¹HAromatic: 6.0 - 8.0Doublets, Triplets with H-H and H-F couplings
Amine (NH₂): 4.0 - 6.0Broad Singlet
¹³CAromatic: 100 - 160Singlets, Doublets (due to C-F coupling)
¹⁹F-100 to -150 (relative to CFCl₃)Multiplet (due to H-F coupling)

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In conjunction with liquid chromatography (LC-MS), it can be used to separate and identify components of a mixture, making it invaluable for reaction monitoring and purity assessment.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet, with the two peaks separated by two mass units. This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula. Fragmentation patterns observed in the mass spectrum can provide further structural information.

LC-MS is particularly useful for monitoring the progress of a chemical reaction. By taking aliquots of the reaction mixture at different time points and analyzing them by LC-MS, one can track the consumption of starting materials and the formation of products. PubChem provides a list of predicted m/z values for various adducts of this compound, which can aid in its identification. uni.lu

AdductPredicted m/z
[M+H]⁺190.96148
[M+Na]⁺212.94342
[M-H]⁻188.94692
[M+NH₄]⁺207.98802
[M+K]⁺228.91736

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

A summary of expected IR absorption bands is provided in the table below.

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C=C and C=N Stretch (Aromatic Ring)1400 - 1600
C-F Stretch1000 - 1200
C-Br Stretch500 - 700

Future Research Directions and Outlook in 3 Bromo 6 Fluoropyridin 2 Amine Chemistry

Development of Novel, Highly Efficient, and Selective Synthetic Methodologies

The synthesis of substituted pyridines, particularly those with fluorine atoms, is an area of active research. While traditional methods exist, future efforts will likely concentrate on developing more efficient, selective, and environmentally benign processes. Existing methods for creating similar 3-fluoropyridines have included the Balz–Schiemann reaction, electrophilic fluorination of organometallics, and various substitution reactions. acs.org However, these can have limitations in scope and availability of starting materials. acs.org

Future research could focus on visible-light-mediated photoredox catalysis, which has emerged as a powerful tool for constructing complex molecules under mild conditions. acs.org A one-pot protocol involving the coupling of ketone derivatives followed by condensation with ammonia (B1221849) has been described for synthesizing diversely substituted 3-fluoropyridines, representing a promising avenue for efficiency. acs.org Another approach involves adapting high-pressure and high-temperature methods, sometimes used in pressure tubes, to drive amination reactions on brominated pyridine (B92270) rings. georgiasouthern.edu The development of such novel methods offers advantages like the use of readily available starting materials, simplified procedures, and higher yields. sioc-journal.cn

Table 1: Emerging Synthetic Strategies for Fluoropyridine Derivatives

Synthetic Strategy Description Potential Advantages
Visible-Light Photoredox Catalysis Uses light to mediate the coupling of molecular fragments, such as ketone derivatives, to form the pyridine ring. acs.org Can be performed in a one-pot manner; proceeds under mild conditions. acs.org
High-Pressure Amination Employs high heat and pressure to facilitate the substitution of bromine atoms with amines on a pyridine scaffold. georgiasouthern.edu Effective for pushing difficult reactions forward to achieve desired amination. georgiasouthern.edu
Tandem Chlorination-Cyclisation Utilizes building blocks like 2-fluoromalonic acid with an aniline (B41778) derivative in the presence of phosphoryl chloride to form a fluoro-heterocyclic system in a single step. researchgate.net Efficient tandem process that simplifies the synthetic sequence. researchgate.net

Exploration of Undiscovered Pharmacological Targets and Therapeutic Applications

The structural motifs present in 3-Bromo-6-fluoropyridin-2-amine are of significant interest in medicinal chemistry. While direct pharmacological data on this specific compound is limited, the exploration of structurally related molecules provides a clear roadmap for future investigation. For instance, the analogous compound 7-bromo-6-fluoroisoquinolin-3-amine (B8211811) serves as a crucial intermediate for developing kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, which are implicated in inflammatory diseases. chemshuttle.com The bromine and fluorine substituents are noted for their ability to form hydrogen bonds within the kinase hinge region, a key interaction for inhibitor binding. chemshuttle.com

This suggests that derivatives of this compound could be synthesized and screened for activity against various kinases. Furthermore, related compounds have been investigated as modulators of adenosine (B11128) receptors, with derivatives showing potential anxiolytic effects in preclinical models. chemshuttle.com This opens another avenue for therapeutic exploration, targeting neurological and psychiatric disorders. Future research should involve the synthesis of a library of derivatives and their systematic evaluation against these and other undiscovered biological targets.

Table 2: Potential Pharmacological Targets for this compound Derivatives

Potential Target Class Therapeutic Area Rationale Based on Analogs
Janus Kinase (JAK) Family Inflammatory Diseases, Autoimmune Disorders The bromo-fluoro-amino motif is effective for creating inhibitors that bind to the kinase hinge region. chemshuttle.com
Adenosine Receptors Neurological Disorders (e.g., Anxiety) Structurally similar compounds have been explored as leads for agents modulating these receptors. chemshuttle.com
Other Kinases Oncology, Metabolic Diseases The pyridine core is a common scaffold in many kinase inhibitors.

Integration into Emerging Functional Materials Science

The unique electronic properties of halogenated and aminated aromatic systems make them attractive candidates for applications in materials science. The electron-rich amine group, in particular, suggests that this compound and its derivatives could be valuable in the field of organic electronics.

A key area of opportunity is in the development of Organic Light-Emitting Diodes (OLEDs). Researchers have incorporated derivatives of the related compound 7-bromo-6-fluoroisoquinolin-3-amine into OLED devices as part of the hole-transporting layer to improve charge injection efficiency. chemshuttle.com The electronic nature of the this compound scaffold could be similarly exploited. Future work would involve synthesizing and polymerizing derivatives to create materials with tailored electronic and photophysical properties for use in next-generation displays and lighting. The presence of both electron-donating (amine) and electron-withdrawing (fluorine, bromine) groups allows for fine-tuning of the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, a critical aspect of designing efficient organic electronic materials.

Table 3: Potential Applications in Functional Materials Science

Application Area Function Underlying Property
Organic Light-Emitting Diodes (OLEDs) Hole-Transporting Material The electron-rich amine group can facilitate efficient injection and transport of positive charge carriers (holes). chemshuttle.com
Organic Photovoltaics (OPVs) Donor or Acceptor Material The tunable electronic properties from the combination of donor and acceptor groups could be used to optimize light absorption and charge separation.
Organic Field-Effect Transistors (OFETs) Semiconductor Layer The planar aromatic structure allows for intermolecular π-π stacking, which is crucial for charge mobility in semiconductor applications.

Advancement of Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to realize its full potential as a building block in pharmaceuticals or materials, the development of sustainable and scalable production methods is essential. Industrial-scale synthesis demands processes that are not only high-yielding but also cost-effective, safe, and environmentally responsible.

Future research should prioritize the principles of green chemistry. This includes designing synthetic routes that begin from inexpensive and readily available starting materials and minimize the number of synthetic steps, for instance, through one-pot or tandem reactions. acs.orgsioc-journal.cnresearchgate.net Reducing waste by improving reaction efficiency and simplifying purification procedures is also a key goal. sioc-journal.cn The replacement of hazardous reagents and solvents with safer alternatives is another critical aspect. For example, moving away from traditional, stoichiometric reagents to catalytic processes, such as the photoredox catalysis mentioned earlier, can significantly reduce the environmental impact. acs.org Exploring continuous flow chemistry as an alternative to batch processing could also offer advantages in terms of safety, consistency, and scalability for industrial production.

Table 4: Key Considerations for Sustainable and Scalable Production

Consideration Objective Example Approach
Atom Economy Maximize the incorporation of starting material atoms into the final product. Designing one-pot or tandem reactions that avoid the isolation of intermediates. acs.orgresearchgate.net
Starting Material Cost & Availability Ensure the economic viability of the synthesis. Developing synthetic routes from cheap, commodity chemicals. sioc-journal.cn
Process Efficiency Achieve high yields and simple purification. Optimizing reaction conditions to minimize side products and facilitate easy product isolation. georgiasouthern.edusioc-journal.cn
Environmental Impact Reduce waste and use of hazardous substances. Employing catalytic methods over stoichiometric reagents; using greener solvents. acs.org

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-fluoropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-fluoropyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.